N-cyclopropyltetrahydrofuran-3-sulfonamide
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Overview
Description
N-cyclopropyltetrahydrofuran-3-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a tetrahydrofuran ring with a cyclopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyltetrahydrofuran-3-sulfonamide typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be performed in a single step without the need for additional pre-functionalization and de-functionalization steps . This method is efficient and environmentally friendly, reducing waste generation.
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with reagents such as N-chlorosuccinimide (NCS), followed by reaction with amines . This method is convenient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide (NCS) and reducing agents such as ammonium carbamate . Reaction conditions typically involve mild temperatures and the use of solvents like methanol.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and other sulfur-containing derivatives .
Scientific Research Applications
N-cyclopropyltetrahydrofuran-3-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclopropyltetrahydrofuran-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking their active sites . This inhibition can lead to various biological effects, including antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopropyltetrahydrofuran-3-sulfonamide include other sulfonamides such as sulfonimidates and sulfoximines . These compounds share the sulfonamide functional group but differ in their overall structure and substituents.
Uniqueness
This compound is unique due to its specific combination of a tetrahydrofuran ring and a cyclopropyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H13NO3S |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
N-cyclopropyloxolane-3-sulfonamide |
InChI |
InChI=1S/C7H13NO3S/c9-12(10,8-6-1-2-6)7-3-4-11-5-7/h6-8H,1-5H2 |
InChI Key |
MBPJHSNQQCSBMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2CCOC2 |
Origin of Product |
United States |
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